molecular formula C14H15N5 B11810984 (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B11810984
M. Wt: 253.30 g/mol
InChI Key: QTYWRJPZBNFUBT-UHFFFAOYSA-N
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Description

(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 3,4-dimethylphenylhydrazine with a suitable pyridazine derivative, followed by cyclization to form the triazolopyridazine core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the triazolopyridazine core or the methanamine group, often using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its triazolopyridazine core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development, especially in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Uniqueness: What sets (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine apart from these similar compounds is its unique triazolopyridazine core, which imparts distinct biological and chemical properties. This core structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C14H15N5/c1-9-3-4-11(7-10(9)2)12-5-6-13-16-17-14(8-15)19(13)18-12/h3-7H,8,15H2,1-2H3

InChI Key

QTYWRJPZBNFUBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CN)C=C2)C

Origin of Product

United States

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